molecular formula C8H3Cl2F3O B238492 Pulcherosine CAS No. 126723-16-8

Pulcherosine

Cat. No. B238492
M. Wt: 539.5 g/mol
InChI Key: YLKSMWKXSSBSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pulcherosine is a natural product that has been isolated from marine sponges and exhibits promising biological activities. It is a cyclic peptide that contains a unique amino acid, pulcherosidine, which is responsible for its biological activity. Pulcherosine has been shown to have a wide range of potential applications in scientific research due to its unique chemical structure and biological properties.

Scientific Research Applications

Cross-link Formation in Plant Cell Walls

Pulcherosine, identified as an oxidatively coupled trimer of tyrosine, plays a significant role in the cross-link formation within plant cell walls. It acts as an intermediate in the conversion of isodityrosine to di-isodityrosine, facilitating inter-polypeptide cross-links and/or intra-polypeptide loops. This finding suggests its vital role in the structural integrity and functionality of plant cells (Brady, Sadler, & Fry, 1998).

Synthesis of Tyrosine Oligomers

Pulcherosine has been successfully synthesized, along with other tyrosine oligomers like dityrosine and trityrosine. This synthesis is crucial for exploring the molecular structure and potential applications of these compounds in various scientific fields, such as biochemistry and materials science (Skaff, Jolliffe, & Hutton, 2005).

Role in Sea Urchin Embryo

A study on the sea urchin Hemicentrotus pulcherrimus revealed that pulcherosine, along with other tyrosine-derived cross-linking amino acids, is crucial in the structural formation of the fertilization envelope of sea urchin embryos. This implies its biological significance in developmental processes (Nomura, Suzuki, & Matsumoto, 1990).

properties

CAS RN

126723-16-8

Product Name

Pulcherosine

Molecular Formula

C8H3Cl2F3O

Molecular Weight

539.5 g/mol

IUPAC Name

2-amino-3-[4-[5-(2-amino-2-carboxyethyl)-3-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-2-hydroxyphenoxy]phenyl]propanoic acid

InChI

InChI=1S/C27H29N3O9/c28-19(25(33)34)9-13-1-4-16(5-2-13)39-23-12-15(11-21(30)27(37)38)8-18(24(23)32)17-7-14(3-6-22(17)31)10-20(29)26(35)36/h1-8,12,19-21,31-32H,9-11,28-30H2,(H,33,34)(H,35,36)(H,37,38)

InChI Key

YLKSMWKXSSBSNR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC(C(=O)O)N)O)CC(C(=O)O)N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC(C(=O)O)N)O)CC(C(=O)O)N

Other CAS RN

126723-16-8

synonyms

5-(4''-(2-carboxy-2-aminoethyl)phenoxy)-3,3'-dityrosine
pulcherosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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